molecular formula C24H25ClN4O5S2 B2563551 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1329888-44-9

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B2563551
CAS No.: 1329888-44-9
M. Wt: 549.06
InChI Key: BGLSHBYLTBZSDE-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, nitro groups, and benzothiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the formation of the dioxino and benzothiazolyl moieties, which are then linked to the benzothiophene core. The final step includes the attachment of the diethylaminoethyl group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Structurally similar in terms of having a long carbon chain and functional groups.

    Domiphen bromide: Shares similar functional groups and potential biological activities.

Uniqueness

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is unique due to its complex structure, which combines multiple functional groups and aromatic rings, providing a versatile platform for various chemical and biological applications.

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23ClN4O5S2C_{20}H_{23}ClN_{4}O_{5}S^{2} with a molecular weight of 499.0 g/mol. The intricate structure includes a benzothiazole moiety, which is known for its wide range of biological activities.

PropertyValue
Molecular Formula C20H23ClN4O5S2
Molecular Weight 499.0 g/mol
CAS Number 1321730-65-7

1. Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound acts as a VEGFR-2 inhibitor, which is crucial in angiogenesis and tumor growth. Research indicates that it binds to the active site of VEGFR-2 with an IC50 value comparable to established inhibitors like Sorafenib (IC50 = 53 nM) .
  • Cell Lines Tested : Significant cytotoxicity was observed in HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer) cell lines, suggesting its potential as an effective chemotherapeutic agent .

2. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes involved in cancer progression:

  • EGFR and PI3K Inhibition : Studies show that benzothiazole derivatives can inhibit EGFR and PI3K pathways, which are critical in cancer cell proliferation and survival .

3. Antimicrobial and Anti-inflammatory Effects

Benzothiazole derivatives have also demonstrated antimicrobial activity against several pathogens and anti-inflammatory properties that could be beneficial in treating infections and inflammatory diseases .

Study 1: VEGFR-2 Inhibition

A recent study evaluated the efficacy of several benzothiazole hybrids as VEGFR-2 inhibitors. The compound showed significant inhibition with an IC50 value of 91 nM, indicating its strong potential as an antiangiogenic agent .

Study 2: Cytotoxicity Profile

In vitro assays revealed that the compound effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism will provide insights into its clinical applicability.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S2.ClH/c1-3-26(4-2)7-8-27(23(29)22-12-15-11-16(28(30)31)5-6-20(15)34-22)24-25-17-13-18-19(14-21(17)35-24)33-10-9-32-18;/h5-6,11-14H,3-4,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSHBYLTBZSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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